molecular formula C22H38O3 B14312546 3-Oxocyclohex-1-EN-1-YL hexadecanoate CAS No. 116854-41-2

3-Oxocyclohex-1-EN-1-YL hexadecanoate

Cat. No.: B14312546
CAS No.: 116854-41-2
M. Wt: 350.5 g/mol
InChI Key: HCNJUHIADFRRSG-UHFFFAOYSA-N
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Description

3-Oxocyclohex-1-EN-1-YL hexadecanoate is a chemical compound that belongs to the class of cyclohexanone derivatives It is characterized by a cyclohexene ring with a keto group at the third position and a hexadecanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxocyclohex-1-EN-1-YL hexadecanoate typically involves the reaction of 3-oxocyclohex-1-en-1-yl with hexadecanoic acid or its derivatives. One common method includes the use of acid chlorides and enolates. For instance, the enolate of 1,3-cyclohexanedione can be prepared by stirring with potassium carbonate in acetonitrile. The acid chloride of hexadecanoic acid is then added to the enolate slurry, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Oxocyclohex-1-EN-1-YL hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

3-Oxocyclohex-1-EN-1-YL hexadecanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxocyclohex-1-EN-1-YL hexadecanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical reactions within the system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxocyclohex-1-EN-1-YL hexadecanoate is unique due to its long-chain ester group, which can impart different physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

116854-41-2

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

(3-oxocyclohexen-1-yl) hexadecanoate

InChI

InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(24)25-21-17-15-16-20(23)19-21/h19H,2-18H2,1H3

InChI Key

HCNJUHIADFRRSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC(=O)CCC1

Origin of Product

United States

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